N'-(1,3-benzodioxol-5-ylmethylene)-4-ethylbenzenesulfonohydrazide
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Overview
Description
N-(1,3-benzodioxol-5-ylmethylene)-4-ethylbenzenesulfonohydrazide, also known as BBSH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BBSH is a yellowish crystalline powder that is sparingly soluble in water and commonly used in laboratory research.
Mechanism of Action
The mechanism of action of N'-(1,3-benzodioxol-5-ylmethylene)-4-ethylbenzenesulfonohydrazide is not fully understood. However, studies have shown that it may inhibit the growth of bacteria and fungi by disrupting their cell membranes. It has also been suggested that this compound may exert its antitumor effects by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase. This compound has also been shown to have antioxidant properties and may protect against oxidative stress.
Advantages and Limitations for Lab Experiments
N'-(1,3-benzodioxol-5-ylmethylene)-4-ethylbenzenesulfonohydrazide has several advantages for use in laboratory experiments. It is stable under normal laboratory conditions and can be easily synthesized. This compound is also relatively inexpensive compared to other reagents. However, this compound has limitations in terms of its solubility and toxicity. It is sparingly soluble in water and may be toxic at high concentrations.
Future Directions
There are several future directions for the research of N'-(1,3-benzodioxol-5-ylmethylene)-4-ethylbenzenesulfonohydrazide. One potential area of research is the development of novel organic compounds using this compound as a reagent. This compound may also have potential applications in the treatment of bacterial and fungal infections and cancer. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Synthesis Methods
The synthesis of N'-(1,3-benzodioxol-5-ylmethylene)-4-ethylbenzenesulfonohydrazide involves the reaction of 4-ethylbenzenesulfonyl hydrazide with 1,3-benzodioxole-5-carboxaldehyde in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain pure this compound.
Scientific Research Applications
N'-(1,3-benzodioxol-5-ylmethylene)-4-ethylbenzenesulfonohydrazide has been extensively studied for its potential applications in various scientific fields. It has been found to have antibacterial, antifungal, and antitumor properties. This compound has also been used in the synthesis of novel organic compounds and as a reagent in analytical chemistry.
properties
IUPAC Name |
N-[(Z)-1,3-benzodioxol-5-ylmethylideneamino]-4-ethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c1-2-12-3-6-14(7-4-12)23(19,20)18-17-10-13-5-8-15-16(9-13)22-11-21-15/h3-10,18H,2,11H2,1H3/b17-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYOAZHYGNLCBHN-YVLHZVERSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49823668 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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